Dimethylamino-p-tolyl-acetic acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Dimethylamino-p-tolyl-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with metal ions, which can influence its biochemical activity . The nature of these interactions often involves coordination bonds between the metal ions and the functional groups of this compound, affecting its reactivity and stability in biochemical environments.
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, this compound may affect the expression of genes related to cell growth and differentiation, thereby influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level must be reached before significant effects are seen.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within the cell . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the concentration and activity of this compound in different tissues, influencing its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its role in cellular processes, such as signaling, metabolism, and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylamino-p-tolyl-acetic acid typically involves the reaction of para-tolylacetic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the production of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethylamino-p-tolyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethylamino-p-tolyl-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
Para-tolylacetic acid: A precursor in the synthesis of Dimethylamino-p-tolyl-acetic acid.
Dimethylaminoacetic acid: Shares similar structural features but lacks the para-tolyl group.
Phenylacetic acid: Another structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group and para-tolyl moiety make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(dimethylamino)-2-(4-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-4-6-9(7-5-8)10(11(13)14)12(2)3/h4-7,10H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPJNXPDVUZZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640536 | |
Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230646-18-1 | |
Record name | α-(Dimethylamino)-4-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230646-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dimethylamino)(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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